

Ancarolol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ancarolol

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Introduction

Ancarolol is classified as a beta-adrenergic blocking agent.^{[1][2]} Like other beta-blockers, it is anticipated to function as an antagonist at beta-adrenergic receptors, which are integral to the sympathetic nervous system's control over cardiovascular functions. This guide provides a comprehensive overview of the available technical information on **Ancarolol**, including its chemical structure, properties, and a general outline of its synthesis and mechanism of action based on its classification.

Chemical Structure and Properties

Ancarolol is chemically identified as N-[2-[3-(tert-Butylamino)-2-hydroxy-propoxy]phenyl]furan-2-carboxamide.^{[1][3]} The molecule possesses a stereocenter, leading to the existence of (R)- and (S)-enantiomers.^{[4][5]}

Physicochemical Properties

A summary of the known and computed physicochemical properties of **Ancarolol** is presented in Table 1. It is important to note that much of the publicly available data is computationally predicted and awaits experimental verification.

Property	Value	Source
IUPAC Name	N-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]furan-2-carboxamide	[1][3]
CAS Number	75748-50-4	[1][2][3][6]
Molecular Formula	C18H24N2O4	[1][2][3][4][6]
Molecular Weight	332.40 g/mol	[2][3][4][6][7]
Melting Point	112-113 °C (base)	[6]
189-191 °C (hydrochloride salt)	[2]	
Solubility	Soluble in DMSO	[6]
pKa (Predicted)	12.26 ± 0.70	[6]
XLogP3-AA (Computed)	2.1	[3][6]
Hydrogen Bond Donor Count	3	[3][6]
Hydrogen Bond Acceptor Count	5	[3][6]
Rotatable Bond Count	8	[3][6]
Exact Mass	332.17360725 Da	[3][6][7]
Polar Surface Area	83.7 Å ²	[3][6]

Pharmacokinetics and Pharmacodynamics

Specific quantitative pharmacokinetic and pharmacodynamic data for **Ancarolol** are not readily available in the public domain. As a beta-blocker, its pharmacokinetic profile is expected to be influenced by factors such as lipophilicity and first-pass metabolism, which vary among different drugs in this class. The pharmacodynamics would be primarily characterized by its affinity and selectivity for beta-adrenergic receptor subtypes.

Synthesis

A general manufacturing process for **Ancarolol** has been described.^{[2][6]} This process involves the reaction of 2'-(2,3-epoxypropoxy)-furan-2-carboxylic acid anilide with t-butylamine in isopropanol.

Experimental Protocol: General Synthesis of Ancarolol

Disclaimer: This is a generalized protocol based on a published manufacturing process and may require optimization.

Materials:

- 2'-(2,3-epoxypropoxy)-furan-2-carboxylic acid anilide
- t-butylamine
- Isopropanol
- Ethyl acetate
- Alcohol (e.g., ethanol)
- Alcoholic HCl
- Ether

Procedure:

- A mixture of 23 g of 2'-(2,3-epoxypropoxy)-furan-2-carboxylic acid anilide, 7.3 g of t-butylamine, and 50 ml of isopropanol is prepared.^[6]
- The mixture is heated under reflux for 10 hours.^[6]
- Upon cooling, 2'-(2-hydroxy-3-t-butylaminopropoxy)-furan-2-carboxylic acid anilide (**Ancarolol**) crystallizes from the solution.^[6]
- The crude product is purified by recrystallization from ethyl acetate to yield the chromatographically pure base as a white solid.^[6]
- For the preparation of the hydrochloride salt, the crystalline base is dissolved in alcohol.^[2]

- Alcoholic HCl is added, and ether is added dropwise to induce crystallization of the hydrochloride salt.[2]
- The isolated salt can be further recrystallized from ethanol.[2]

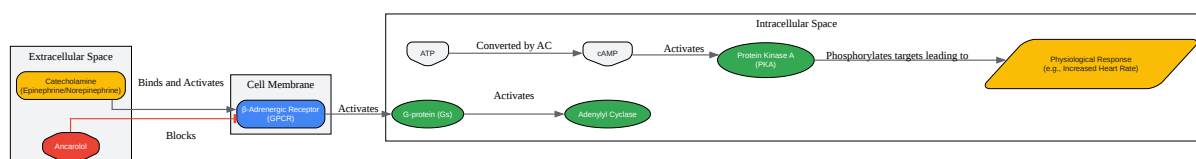
Mechanism of Action: Beta-Adrenergic Blockade

As a beta-adrenergic blocker, **Ancarolol** is expected to exert its therapeutic effects by antagonizing the actions of endogenous catecholamines, such as epinephrine and norepinephrine, at beta-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating cardiovascular function.

Beta-Adrenergic Signaling Pathway

The binding of catecholamines to beta-adrenergic receptors initiates a signaling cascade that, in cardiac muscle, leads to increased heart rate, contractility, and conduction velocity.

Ancarolol, by blocking these receptors, would inhibit this signaling pathway.

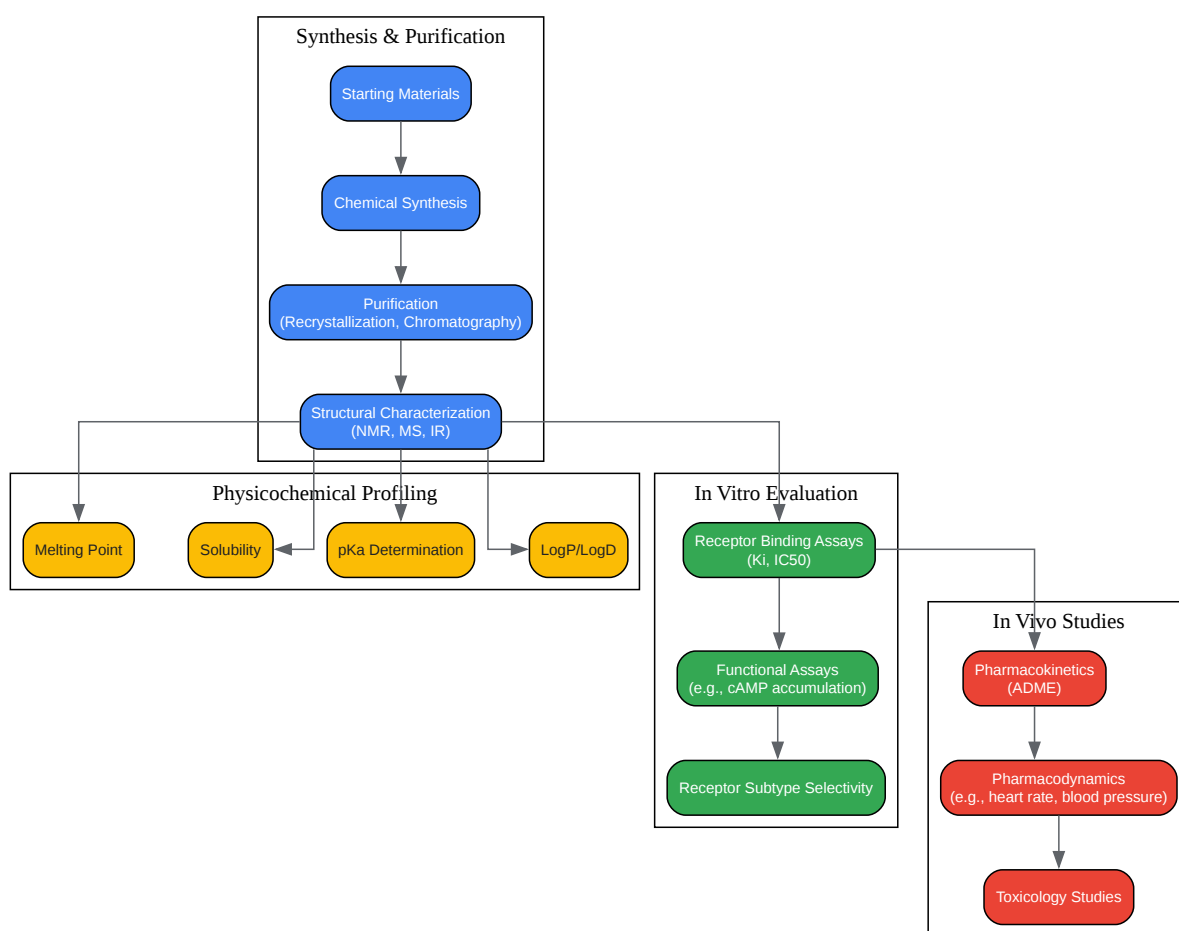


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Caption: Beta-adrenergic signaling pathway and the inhibitory action of **Ancarolol**.

Experimental Workflows

Detailed experimental workflows for **Ancarolol** are not extensively published. However, a general workflow for characterizing a novel beta-blocker can be proposed.



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Caption: General experimental workflow for the characterization of **Ancarolol**.

Conclusion

Ancarolol is a beta-adrenergic antagonist with a defined chemical structure. While its fundamental properties are documented, there is a notable lack of in-depth, publicly available experimental data regarding its synthesis, physicochemical properties, and particularly its pharmacokinetic and pharmacodynamic profiles. The information provided in this guide is based on the available data and the established knowledge of the beta-blocker class of drugs. Further research is warranted to fully elucidate the experimental parameters and therapeutic potential of **Ancarolol**.

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